molecular formula C10H12ClNO4S2 B2677225 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid CAS No. 1008038-62-7

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2677225
CAS No.: 1008038-62-7
M. Wt: 309.78
InChI Key: DHYQCHGTXGSQDV-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid (molecular formula: C₁₀H₁₂ClNO₄S₂; molecular weight: 309.78 g/mol) is a piperidine-2-carboxylic acid derivative substituted at the 1-position with a 5-chloro-2-thienylsulfonyl group . The thienyl ring, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to phenyl-based analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQCHGTXGSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid has been studied for its antimicrobial and anti-inflammatory properties. Research indicates that it may serve as a candidate for pharmaceutical development targeting specific molecular pathways involved in various diseases. Its potential applications include:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial and fungal strains, suggesting its utility as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies have indicated that it may reduce inflammation, making it a candidate for treating inflammatory diseases .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies focus on:

  • Biological Pathways : Research continues to explore how this compound interacts with cellular pathways and other compounds in biological systems.
  • Structure-Activity Relationship (SAR) : Investigations into SAR help in optimizing the compound's efficacy by modifying structural components to enhance biological activity .

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

Thienyl vs. Phenyl Sulfonyl Derivatives
  • 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid : The 5-chlorothienyl group introduces a smaller, sulfur-containing aromatic system compared to phenyl derivatives. Thiophene’s lower aromaticity may enhance solubility and alter binding interactions in biological systems .
  • However, the larger phenyl group may reduce membrane permeability compared to thienyl analogs .
  • 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid : The ortho-chloro substituent on the phenyl ring introduces steric hindrance, which could disrupt planar conformations critical for target binding. This contrasts with the meta-chloro positioning on the thienyl analog .
Halogen Substitution on Thienyl Rings
  • 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-2-carboxylic acid: Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs.

Core Structural Modifications

Piperidine Carboxylic Acid Position
  • 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride : The carboxylic acid at the 4-position (vs. 2-position) alters the molecule’s conformational flexibility. The pyridinyl substituent also introduces basicity, which may affect solubility and ionization at physiological pH .
Benzoyl vs. Sulfonyl Linkers
  • 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid : The benzoyl group replaces the sulfonyl linker, creating a ketone bridge. This modification increases molecular weight (374.8 g/mol) and introduces a dimethylsulfamoyl group, which may enhance hydrogen-bonding capacity .

Biological Activity

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid (CAS: 1008038-62-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₂ClNO₄S₂
  • Molecular Weight : 309.79 g/mol
  • IUPAC Name : 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid
  • SMILES Notation : O=C(O)C1CCCCN1S(=O)(=O)C1=CC=C(Cl)S1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated thiophenes and sulfonylating agents. The process yields a compound with potential for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. A study reported that similar piperidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Mycobacterium tuberculosis .

Compound MIC (µg/mL) Target Organism
Compound A4M. tuberculosis
Compound B6.25E. coli
Compound C12.5S. aureus

Anti-inflammatory Activity

The sulfonamide moiety in piperidine derivatives is associated with anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays using HaCaT cells (human keratinocyte cell line) have shown that certain derivatives possess low cytotoxicity, with selectivity indices (SI) indicating non-toxic profiles when compared to their antimicrobial efficacy .

Compound IC₅₀ (µM) MIC (µg/mL) SI
Compound D>1004>25
Compound E>506.25>8

Case Studies and Research Findings

  • Antiviral Potential : A study highlighted the antiviral properties of similar compounds, demonstrating effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations . This suggests that this compound may also exhibit antiviral activity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The results showed promising inhibition rates, indicating potential therapeutic applications.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can inhibit cancer cell proliferation, with some compounds showing IC₅₀ values in the low micromolar range against various cancer cell lines .

Q & A

Q. What are the primary synthetic applications of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid in drug discovery?

This compound serves as a versatile building block for synthesizing bioactive molecules, including peptide analogs and peptidomimetics. Its sulfonyl-piperidine-carboxylic acid backbone allows for functionalization at multiple sites, enabling modifications to enhance binding affinity or metabolic stability. Methodologically, it is often coupled with amino acids or heterocycles via amide bond formation or nucleophilic substitution reactions .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

Solubility is typically assessed using shake-flask methods in buffers (e.g., PBS at pH 7.4) or simulated biological fluids. Stability studies involve HPLC or LC-MS monitoring of degradation products under varying temperatures, pH levels, and oxidative conditions (e.g., hydrogen peroxide exposure). Evidence from structurally similar sulfonamide-piperidine derivatives suggests moderate aqueous solubility but susceptibility to hydrolysis under acidic conditions .

Q. What spectroscopic techniques are recommended for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying the sulfonyl-thiophene and piperidine moieties. Infrared (IR) spectroscopy can confirm functional groups like carboxylic acid (-COOH) and sulfonyl (-SO₂-) through characteristic absorption bands. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and purity?

Multi-step protocols often employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 5-chlorothiophene moiety. Critical steps include inert atmosphere handling (e.g., nitrogen/argon) to prevent oxidation and column chromatography for purification. Reaction yields can be improved using cesium carbonate as a base and tert-butyl alcohol as a solvent, as demonstrated in analogous piperidine-carboxylic acid syntheses .

Q. What strategies address contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., buffer composition, cell lines). Researchers should:

  • Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
  • Perform metabolite identification (e.g., via IR spectroscopy or LC-HRMS) to rule off-target effects .
  • Control for batch-to-batch variability in compound purity using qNMR or elemental analysis .

Q. How does modifying the sulfonyl-thiophene group impact pharmacological properties?

Substituting the 5-chloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups alters electron density, affecting target binding. For example, replacing chlorine with fluorine may enhance metabolic stability but reduce solubility. Computational modeling (e.g., DFT for charge distribution) combined with SAR studies on related sulfonyl-piperidine derivatives can guide rational design .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The flexible piperidine ring and polar carboxylic acid group complicate crystallization. Strategies include:

  • Screening co-crystallization agents (e.g., L-proline derivatives).
  • Using vapor diffusion with solvents like DMSO/water mixtures.
  • Lowering temperature gradients during crystal growth .

Methodological Tables

Table 1. Key Physicochemical Properties of Analogous Compounds

CompoundLogPSolubility (mg/mL)Stability (t₁/₂ in PBS)Reference
1-[(4-Chlorophenyl)sulfonyl]proline1.20.848 hours
Piperidine-4-carboxylic acid derivative0.91.572 hours

Table 2. Reaction Conditions for Sulfonyl-Piperidine Synthesis

StepReagents/ConditionsYield (%)Reference
1Pd(OAc)₂, XPhos, Cs₂CO₃, tert-BuOH, 100°C65–78
2HCl hydrolysis, 95°C82

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